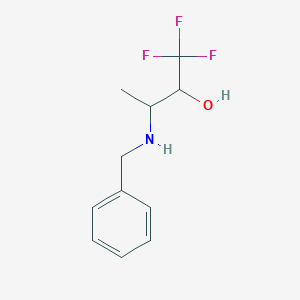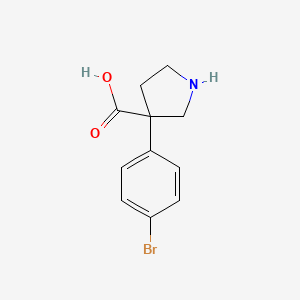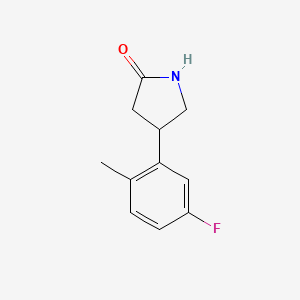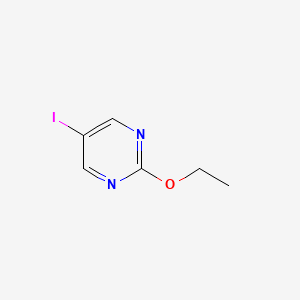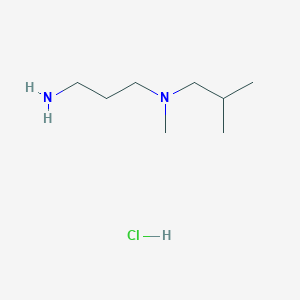![molecular formula C11H20N4O B13216354 ({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(propyl)amine](/img/structure/B13216354.png)
({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(propyl)amine is a heterocyclic organic compound It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an oxolane (tetrahydrofuran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(propyl)amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Attachment of the Oxolane Group: The oxolane group can be introduced via nucleophilic substitution reactions.
Introduction of the Propylamine Group: This step often involves reductive amination or direct alkylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(propyl)amine: can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxolane and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of saturated derivatives
Substitution: Formation of various substituted triazoles and oxolanes
Scientific Research Applications
({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(propyl)amine: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific electronic or mechanical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of ({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(propyl)amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine
- 3-methyl-1-(oxolan-3-yl)-1H-pyrazol-5-amine
- {[1-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-yl]methyl}(propyl)amine
Uniqueness
({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(propyl)amine: is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both the oxolane and triazole rings allows for a diverse range of chemical modifications and interactions, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C11H20N4O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C11H20N4O/c1-2-4-12-6-11-8-15(14-13-11)7-10-3-5-16-9-10/h8,10,12H,2-7,9H2,1H3 |
InChI Key |
ZOEZYIXFNMVSJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CN(N=N1)CC2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


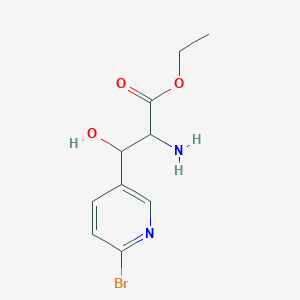
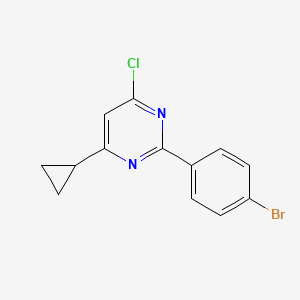

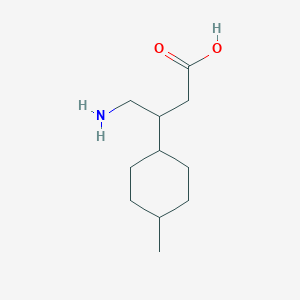

![(2S,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane](/img/structure/B13216316.png)

![2-(4-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13216326.png)

